Fmoc-L-2-Furylalanine
Overview
Description
Fmoc-L-2-Furylalanine, also known as (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid, is an alanine derivative. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of L-2-Furylalanine. The Fmoc group is commonly used in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions .
Mechanism of Action
Target of Action
Fmoc-L-2-Furylalanine is an alanine derivative . Alanine is one of the simplest amino acids and is involved in the energy-producing breakdown of glucose. As an alanine derivative, this compound likely interacts with the same biological targets as alanine, including various enzymes and transport proteins.
Biochemical Pathways
Amino acids and their derivatives, like this compound, have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that this compound may be involved in various biochemical pathways related to energy metabolism and stress response.
Result of Action
It may also influence the secretion of anabolic hormones and the body’s response to exercise and stress .
Biochemical Analysis
Biochemical Properties
Fmoc-L-2-Furylalanine plays a significant role in biochemical reactions. It is often used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction with enzymes and proteins is crucial in the formation of other complex biomolecules.
Cellular Effects
It is known that amino acids and their derivatives, like this compound, can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These influences can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group for amines. The Fmoc group is rapidly removed by base . This process allows for the controlled synthesis of complex biomolecules, including changes in gene expression and enzyme activation or inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-2-Furylalanine typically involves the following steps:
Starting Materials: The synthesis begins with 2-Furanpropanoic acid, α-amino-, methyl ester, (αS)- and 9-Fluorenylmethyl chloroformate.
Reaction Conditions: The reaction is carried out under basic conditions, typically using a base such as sodium bicarbonate in an organic solvent like dioxane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-2-Furylalanine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
Fmoc-L-2-Furylalanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and peptidomimetics.
Biology: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Fmoc-L-Phenylalanine: Similar structure but with a phenyl group instead of a furan ring.
Fmoc-L-Tyrosine: Similar structure but with a phenol group instead of a furan ring.
Fmoc-L-Tryptophan: Similar structure but with an indole group instead of a furan ring.
Uniqueness: Fmoc-L-2-Furylalanine is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. The furan ring can participate in unique chemical reactions, such as Diels-Alder reactions, which are not possible with other aromatic amino acids .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-21(25)20(12-14-6-5-11-27-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXDCHXGNUFBRC-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CO4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370317 | |
Record name | Fmoc-L-2-Furylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159611-02-6 | |
Record name | Fmoc-L-2-Furylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-L-2-furylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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